2-(N-Boc-aminooxy)-2-methylpropan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful control of conditions to protect functional groups and introduce new ones. For example, the synthesis of hydroxylamine 8 in the first paper involves a sequential reduction of a nitropropene followed by zinc reduction of the resulting nitropropane . This indicates that the synthesis of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol would also require multiple steps, including the introduction of the Boc-protecting group and the formation of the aminooxy functionality.
Molecular Structure Analysis
While the exact molecular structure of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol is not discussed, the papers do provide insights into the structural analysis of similar compounds. For instance, novel boracycles were synthesized from 2-amino-2-methylpropan-1-ol, and their structures were determined by X-ray crystallography . This suggests that structural analysis of the compound could also be performed using similar techniques to confirm the molecular geometry and the presence of specific functional groups.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures to 2-(N-Boc-aminooxy)-2-methylpropan-1-ol show a range of reactivity. For example, the hydroxylamine compound in the first paper is susceptible to air oxidation to form an oxime . This implies that the aminooxy group in 2-(N-Boc-aminooxy)-2-methylpropan-1-ol could also undergo oxidation reactions. Additionally, the protecting group strategies used in oligonucleotide synthesis, as mentioned in the second paper, could be relevant for the deprotection of the Boc group in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol can be inferred from the properties of similar compounds. For instance, the stability of the Boc group under certain conditions and its removal via acidic or thermal conditions is well-documented . The solubility, boiling point, and melting point would be influenced by the presence of the tertiary alcohol and the bulky Boc group. The reactivity of the aminooxy group could also affect the compound's behavior in various solvents and under different pH conditions.
Scientific Research Applications
Polymorphism in Peptide Analogs
A study on the peptide analog N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester revealed two polymorphic forms, showcasing the molecular conformation and its implications in polymer science. This compound, with tert-butoxycarbonyl (Boc) protection, demonstrates significant interactions in forming hydrogen-bonded parallel β-sheet-like tapes, an unusual packing for protected dipeptides (Gebreslasie, Jacobsen, & Görbitz, 2011).
Advances in Polymer Chemistry
In the realm of polymer chemistry, the synthesis of bromo-tert-butoxycarbonyl (Br-t-BOC)-amino-protected monomers and their subsequent polymerization has been explored. This work demonstrates the versatility of Boc-protected amino groups in creating functional polymers for various applications, further elucidated by the kinetics of the deprotection step and its dependence on solvent polarity (Ritter, Tabatabai, & Herrmann, 2016).
Biofuel Production
A key application in bioengineering is the engineered production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, through a modified amino acid pathway in Escherichia coli. This study highlights the use of engineered enzymes to balance cofactor utilization under anaerobic conditions, achieving 100% theoretical yield, which underscores the chemical's role in renewable energy sources (Bastian et al., 2011).
Novel Synthesis Methods
Research into novel boracycles from 2-amino-2-methylpropan-1-ol with borane methyl sulfide has led to the discovery of unique polycyclic structures. These findings contribute to the development of new methodologies in organoboron chemistry and its applications in synthesis (Baum, Goldberg, & Srebnik, 2006).
Asymmetric Synthesis
The asymmetric synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and related compounds from sorbic acid showcases the application of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol derivatives in creating enantiomerically pure substances. This research demonstrates the compound's utility in synthesizing complex molecules for potential pharmaceutical applications (Brambilla et al., 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)13-7(12)10-14-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGLEOIAQNHQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445705 | |
Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |
CAS RN |
211812-04-3 | |
Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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